3-Butoxypropanal

Description

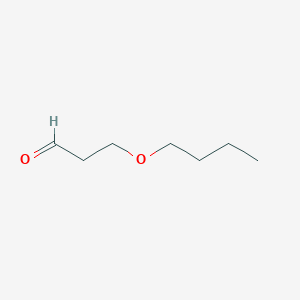

3-Butoxypropanal (IUPAC name: 3-(butoxy)propanal) is an aldehyde derivative with the molecular formula C₇H₁₄O₂. Its structure consists of a propanal backbone substituted with a butoxy group (–O–C₄H₉) at the third carbon. This compound is characterized by its polar aldehyde functional group and the ether-linked butyl chain, which influence its physical and chemical properties.

Properties

IUPAC Name |

3-butoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-6-9-7-4-5-8/h5H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWYDUVLXHQPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606948 | |

| Record name | 3-Butoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-39-2 | |

| Record name | 3-Butoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxypropanal can be synthesized through the reaction of propionaldehyde with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows:

CH3CH2CHO + C4H9OH → CH3CH2CH(OC4H9)OH

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxypropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-butoxypropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3-butoxypropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-butoxypropionic acid.

Reduction: 3-butoxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Butoxypropanal is characterized by its butoxy group attached to a propanal backbone. This structure contributes to its reactivity and solubility properties, making it suitable for various applications.

Industrial Applications

- Solvent Use :

- Chemical Intermediate :

- Surfactants :

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Biological Activity :

Case Studies and Research Findings

- Toxicological Studies :

- Environmental Impact Assessments :

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Solvent Use | Used in paints, coatings, and cleaning products | Good solvency power |

| Chemical Intermediate | Serves as a precursor for synthesizing esters and other chemicals | Versatile for chemical synthesis |

| Surfactants | Enhances wetting properties in detergents | Reduces surface tension |

| Pharmaceutical Synthesis | Potential use in creating active pharmaceutical ingredients | May exhibit therapeutic properties |

| Toxicological Profile | Low acute toxicity; favorable safety profile based on animal studies | Safe for industrial applications |

| Environmental Impact | Studies assess persistence and bioaccumulation potential | Ensures ecological safety |

Mechanism of Action

The mechanism of action of 3-butoxypropanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. This reactivity is crucial for its role as an intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Research and Industrial Insights

- Stability Studies : this compound demonstrates superior thermal stability compared to shorter-chain analogs, as evidenced by its slower degradation under heat (TGA studies). This property is critical for high-temperature industrial processes .

- Synthetic Utility: The butoxy group’s hydrophobicity enhances compatibility with non-polar matrices, making this compound a preferred choice for polymer crosslinking agents.

- Toxicity Profile : Alkoxypropanals generally exhibit low acute toxicity, but longer chains (e.g., butoxy) may pose higher bioaccumulation risks, necessitating careful handling.

Limitations of Available Data

The provided evidence (e.g., USP reports and CAS listings) primarily discusses esters, alcohols, and taxane derivatives (e.g., baccatin III esters in ) . While these compounds share alkoxy motifs, they lack direct relevance to this compound’s aldehyde functionality. For instance, cites butoxy-containing esters like butan-2-yl 3-(butan-2-yloxy)propanoate (CAS 112032-51-6), which differ in reactivity and application . Thus, this analysis extrapolates trends from homologous aldehydes due to the absence of direct comparative studies in the provided materials.

Biological Activity

3-Butoxypropanal, a member of the butoxy family of compounds, has garnered attention in scientific research due to its potential biological activities and implications for human health. Understanding the biological activity of this compound involves exploring its pharmacokinetics, toxicological effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is an aliphatic aldehyde with the molecular formula . Its structure includes a butoxy group attached to a propanal moiety, which influences its solubility and reactivity. The compound is classified under various chemical categories, including solvents and intermediates in organic synthesis.

Pharmacokinetics

Research indicates that this compound undergoes rapid metabolism in vivo. In studies involving animal models, particularly Fischer 344 rats and B6C3F1 mice, it was observed that the compound exhibited nonlinear kinetics upon intravenous administration. The elimination half-life was notably short, approximately 16 minutes, suggesting efficient clearance from the bloodstream . Additionally, sex-related differences in metabolism were noted, with female rats showing higher blood concentrations due to reduced urinary excretion of metabolites .

Genotoxicity

Genotoxicity studies have revealed mixed results regarding the potential of this compound to induce DNA damage. In vitro studies indicated that while activated macrophages could contribute to endothelial cell DNA damage via reactive oxygen species, this compound itself did not directly cause DNA damage . Furthermore, a significant increase in micronuclei frequency was observed in peripheral blood erythrocytes of female mice exposed to the compound, indicating possible genotoxic effects under specific conditions .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classified this compound as Group 3, indicating that it is not classifiable as to its carcinogenicity in humans due to insufficient evidence. However, some studies have reported dose-related increases in liver tumors in animal models, particularly hepatoblastomas in female mice . These findings suggest a need for further investigation into the long-term exposure effects and potential carcinogenic mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

- Oxidative Stress : The compound has been linked to oxidative stress pathways that can lead to cellular damage. Increased levels of malondialdehyde and oxidative DNA damage markers have been reported following exposure .

- Inflammatory Response : Exposure to this compound can activate macrophages, leading to increased production of inflammatory cytokines such as TNF-α. This inflammatory response may contribute to tissue damage and promote tumorigenesis under certain conditions .

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

- Animal Studies : In a chronic inhalation study with mice, significant toxicity was observed at concentrations as low as 62.5 ppm, leading to irritation and hyperplasia in the forestomach. Tumor incidences increased at higher exposure levels, emphasizing the need for careful assessment of inhalation risks associated with this compound .

- Human Exposure : Epidemiological studies remain limited; however, existing literature suggests that human sensitivity to this compound may differ from animal models. The potential for hemolytic anemia has been noted primarily in laboratory animals rather than humans .

Summary Table of Biological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.